6-Chloro-4-methylpyridine-3-sulfinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

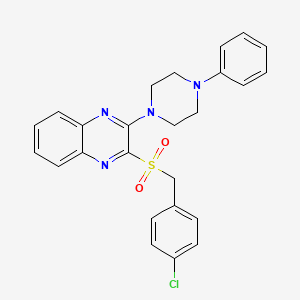

6-Chloro-4-methylpyridine-3-sulfinic acid is a chemical compound with the CAS Number: 2193061-05-9. It has a molecular weight of 191.64 and its IUPAC name is 6-chloro-4-methylpyridine-3-sulfinic acid . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 6-Chloro-4-methylpyridine-3-sulfinic acid is 1S/C6H6ClNO2S/c1-4-2-6(7)8-3-5(4)11(9)10/h2-3H,1H3,(H,9,10) and the InChI key is QLXILJWFQJERPH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloro-4-methylpyridine-3-sulfinic acid is a powder with a molecular weight of 191.64 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Reactivity and Synthesis

6-Chloro-4-methylpyridine-3-sulfinic acid exhibits unique reactivity patterns that are valuable in synthetic chemistry. For instance, the Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) anion reacts with methyl iodide and AuPR3(+) to form S-methylated and S-aurated complexes, respectively. These reactions are completely diastereoselective, producing only specific enantiomers due to the stereoelectronic effects influenced by the chirality of the iridium ion. The methylated and aurated complexes can be oxidized to yield sulfinate-thiother, disulfoxide, and sulfinate-sulfoxide complexes, showcasing the versatile reactivity of sulfinic acid derivatives in the formation of complex structures with potential applications in material science and catalysis (V. Nguyen, R. Khoo, J. Yip, 2015).

Biochemical Reactivity

In biochemistry, sulfenic acid, which can be formed from the oxidation of thiols, is a critical intermediate in the redox modulation of proteins. Although not directly related to 6-Chloro-4-methylpyridine-3-sulfinic acid, understanding the reactivity of sulfenic acids, such as those formed in human serum albumin, provides insights into how sulfinic acid derivatives may interact in biological systems. This knowledge is essential for designing drugs and studying their metabolism (L. Turell, H. Botti, S. Carballal, et al., 2008).

Synthetic Methodologies

A study on the mild and general method for the synthesis of sulfonamides demonstrates the use of methyl sulfinates, including derivatives similar to 6-Chloro-4-methylpyridine-3-sulfinic acid, in synthesizing a wide range of sulfonamide compounds. This method avoids the use of hazardous materials and provides a facile approach to synthesizing compounds with potential pharmaceutical applications, underscoring the importance of sulfinic acids in drug synthesis (J. G. Ruano, A. Parra, F. Yuste, Virginia M. Mastranzo, 2008).

Inhibitory Studies

Compounds derived from 6-Chloro-4-methylpyridine-3-sulfinic acid have been studied for their inhibitory effects on enzymes, such as human carbonic anhydrase isoenzymes. These studies are crucial for developing new therapeutic agents targeting various diseases. The ability to inhibit specific enzymes demonstrates the potential pharmaceutical applications of 6-Chloro-4-methylpyridine-3-sulfinic acid derivatives (C. Yenikaya, M. Sarı, H. İlkimen, et al., 2011).

Propiedades

IUPAC Name |

6-chloro-4-methylpyridine-3-sulfinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-4-2-6(7)8-3-5(4)11(9)10/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXILJWFQJERPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-methylpyridine-3-sulfinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)

![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)

![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)

![Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2576363.png)

![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2576364.png)

![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)

![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)